![molecular formula C8H11NS B121604 3-[(Thiophen-3-yl)methyl]azetidine CAS No. 929974-86-7](/img/structure/B121604.png)
3-[(Thiophen-3-yl)methyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[(Thiophen-3-yl)methyl]azetidine" is not directly mentioned in the provided papers. However, the papers discuss various azetidine derivatives and their synthesis, which can provide insights into the chemical nature and potential reactivity of the compound . Azetidines are a class of four-membered nitrogen-containing heterocycles that are of interest in drug discovery due to their unique structural properties .
Synthesis Analysis
The synthesis of azetidine derivatives often involves cyclization reactions and the use of protecting groups. For example, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres involved cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide . Similarly, the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine was achieved in three steps from 3-methanesulfonyloxyazetidine . These methods could potentially be adapted for the synthesis of "3-[(Thiophen-3-yl)methyl]azetidine" by incorporating the thiophen-3-ylmethyl moiety at the appropriate step.
Molecular Structure Analysis
X-ray diffraction studies are a common tool for analyzing the molecular structure of azetidine derivatives. For instance, the structure of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was investigated using X-ray diffraction, revealing its crystallization in a monoclinic system . Such structural analyses are crucial for understanding the three-dimensional conformation and potential binding interactions of azetidine derivatives in biological systems.
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions. The Stille coupling reaction was used to synthesize an analogue of A-85380, demonstrating the versatility of azetidine derivatives in forming carbon-carbon bonds . Additionally, the reaction of azetidine tosylates with amines and mercaptans to form 3-amino and 3-mercapto-azetidine derivatives indicates the reactivity of the azetidine ring towards nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The increased size and conformational flexibility of the 3-((hetera)cyclobutyl)azetidine-based isosteres compared to parent heterocycles suggest that "3-[(Thiophen-3-yl)methyl]azetidine" may also exhibit unique properties that could be exploited in drug design . The solubility, boiling point, melting point, and stability of azetidine derivatives are important parameters that can affect their application in medicinal chemistry.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Research has demonstrated that derivatives of 3-[(Thiophen-3-yl)methyl]azetidine, specifically synthesized as part of a study on 4-thiazolidinones and 2-azetidinones, exhibit significant antibacterial and antifungal activities. These compounds were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal species like Candida albicans, highlighting their potential as novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Anticancer Potential
Another study focused on the design and synthesis of thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety, evaluated for their in vitro anticancer activity against various human cancer cell lines. One compound demonstrated higher potency than Doxorubicin in certain cell lines, suggesting the azetidine derivatives' potential as effective antitumor agents (Deepa R. Parmar et al., 2021).
Synthesis and Characterization
A study on the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride highlighted the compound's synthesis process, focusing on obtaining high purity and yield suitable for industrialization. This research contributes to the methodology of synthesizing azetidine derivatives with potential applications in various fields (Zhang Zhi-bao, 2011).
Enantiomerically Pure Azetidines and Aziridines
Research into the nickel-catalyzed cross-coupling of aliphatic organozinc reagents with aziridines has been reported, allowing for the straightforward synthesis of enantiomerically pure 2-alkyl azetidines. This method displays excellent functional group tolerance and yields, underscoring the utility of azetidine derivatives in synthetic chemistry (Kim L. Jensen et al., 2015).
Safety And Hazards
The safety information for “3-[(Thiophen-3-yl)methyl]azetidine hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-(thiophen-3-ylmethyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-10-6-7(1)3-8-4-9-5-8/h1-2,6,8-9H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHSHLHENJHJKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585470 |
Source


|
| Record name | 3-[(Thiophen-3-yl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Thiophen-3-yl)methyl]azetidine | |
CAS RN |
929974-86-7 |
Source


|
| Record name | 3-[(Thiophen-3-yl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

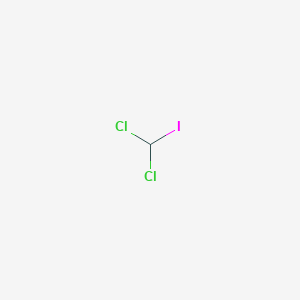
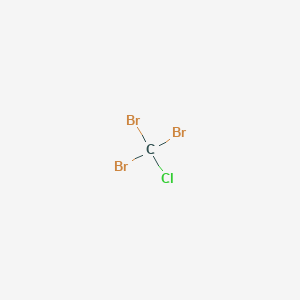
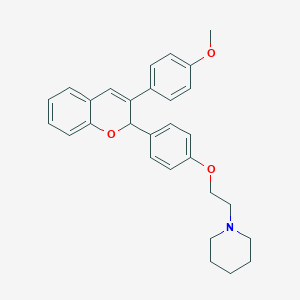
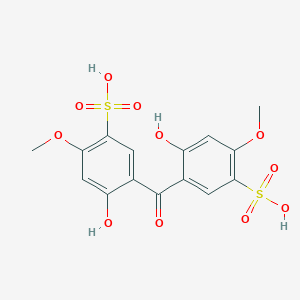
![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)
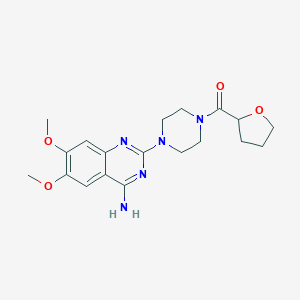
![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)
![Ethyl 1,5-dithiaspiro[5.5]undecane-9-carboxylate](/img/structure/B121541.png)

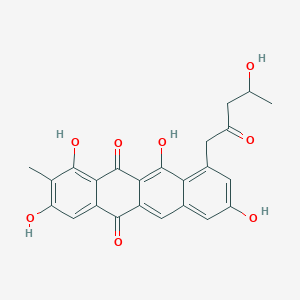

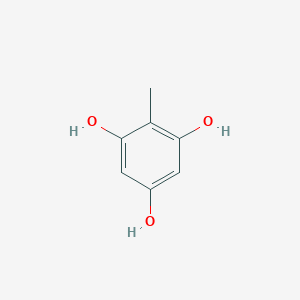
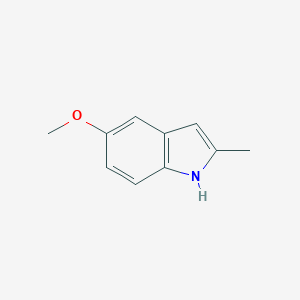
![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)